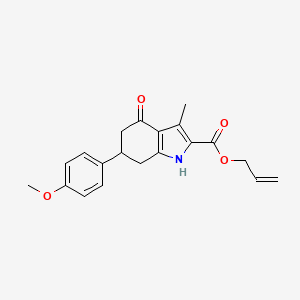![molecular formula C15H21ClN2O4S B4749293 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4749293.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine
Übersicht
Beschreibung
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited and has been the subject of several research studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine inhibits the activity of BTK by binding to the enzyme's active site, preventing it from phosphorylating downstream targets. This leads to the inhibition of B cell activation and proliferation, which can help to mitigate the symptoms of B cell-related disorders.
Biochemical and Physiological Effects
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has been shown to have several biochemical and physiological effects, including the inhibition of B cell activation and proliferation, the suppression of cytokine production, and the induction of apoptosis in B cells. These effects make 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine a promising candidate for the treatment of B cell-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has several advantages for lab experiments, including its high purity and yield, its ability to inhibit BTK activity, and its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine, including further studies to understand its mechanism of action, its potential therapeutic applications, and its safety and efficacy in clinical trials. Additionally, research could be conducted to explore the potential use of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine in combination with other therapies to enhance its therapeutic effects. Overall, 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has significant potential as a therapeutic agent for the treatment of B cell-related disorders, and further research is needed to fully understand its potential and limitations.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine has been the subject of several research studies aimed at understanding its mechanism of action and potential therapeutic applications. One study found that 1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(methylsulfonyl)piperazine inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells. BTK inhibition has been shown to be effective in the treatment of several B cell-related disorders, including B cell lymphomas and autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11-10-13(4-5-14(11)16)22-12(2)15(19)17-6-8-18(9-7-17)23(3,20)21/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUXBQCRRYJVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4749217.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4749223.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4749226.png)

![6-(4-fluorobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4749236.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4749245.png)
![1-benzyl-3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4749252.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B4749262.png)
![1-[(2-chlorophenyl)acetyl]-2-(2-furyl)pyrrolidine](/img/structure/B4749266.png)
![2-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4749274.png)
![2-{[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4749276.png)
![2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4749298.png)

![ethyl 5-({[4-(acetylamino)phenyl]amino}methyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4749312.png)